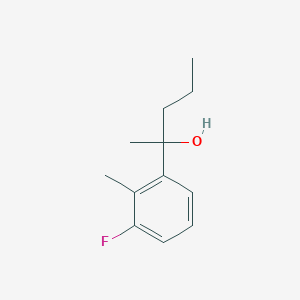
2-(3-Fluoro-2-methylphenyl)-2-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-2-methylphenyl)-2-pentanol is an organic compound that features a fluorinated aromatic ring and a pentanol side chain. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
准备方法
The synthesis of 2-(3-Fluoro-2-methylphenyl)-2-pentanol typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(3-Fluoro-2-methylphenyl)-2-pentanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Fluoro-2-methylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3-Fluoro-2-methylphenyl)-2-pentanol exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
相似化合物的比较
Similar compounds to 2-(3-Fluoro-2-methylphenyl)-2-pentanol include other fluorinated aromatic alcohols, such as 2-(4-Fluorophenyl)-2-propanol and 2-(2-Fluorophenyl)-2-butanol. Compared to these compounds, this compound offers unique reactivity due to the position of the fluorine atom and the length of the alkyl chain, which can influence its chemical behavior and applications.
生物活性
2-(3-Fluoro-2-methylphenyl)-2-pentanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, specifically the presence of a fluorine atom and a pentanol chain. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular structure of this compound includes a fluorinated aromatic ring and an alcohol functional group. The fluorine atom is known to enhance the compound's stability and reactivity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom modifies the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.
- Receptor Binding: It has been suggested that the compound could bind to specific receptors involved in pain and inflammation, similar to other compounds in its class.
Biological Activity Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activities. These include anti-inflammatory and analgesic effects, making it a candidate for further pharmaceutical development.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies: In vitro experiments have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. The IC50 values for these effects were found to be in the low micromolar range.
- Comparative Analysis: When compared to similar compounds such as 3-chloro-2-methylphenol, this compound demonstrated enhanced stability and biological activity due to its unique structural features .
Research Applications
The compound is being explored for various applications in scientific research:
- Medicinal Chemistry: As a potential lead compound for drug development targeting inflammatory diseases.
- Biological Research: Investigating its interactions with specific molecular targets can provide insights into new therapeutic pathways.
属性
IUPAC Name |
2-(3-fluoro-2-methylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-8-12(3,14)10-6-5-7-11(13)9(10)2/h5-7,14H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQZMZXFQQJGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C(=CC=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














